Synthetic Yield in N-Alkoxyphthalimide Formation: 83% Isolated Yield with Thiophen-2-ylmethyl Substituent
The synthesis of N-(2-Thienylmethyloxy)phthalimide via alkylation of N-hydroxyphthalimide with 2-chloromethylthiophene in the presence of potassium carbonate in DMSO proceeds with an 83% isolated yield (23.4 g product from 17.12 g N-hydroxyphthalimide) . In contrast, a parallel Mitsunobu-based synthesis route using triphenylphosphine and 2-thiophenemethanol afforded only a 13% yield, representing a 6.4-fold difference in efficiency attributable to the distinct reaction mechanism and reagent selection . This demonstrates that while the thiophen-2-ylmethyl group is compatible with standard N-alkoxyphthalimide formation, achieving high synthetic efficiency requires specific methodological optimization.
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | 83% isolated yield |
| Comparator Or Baseline | 13% yield for Mitsunobu-based route (same target compound) |
| Quantified Difference | 6.4-fold higher yield (83% vs 13%) |
| Conditions | Route 1: N-hydroxyphthalimide + 2-chloromethylthiophene + K2CO3 in DMSO, 16 h; Route 2: triphenylphosphine-mediated Mitsunobu with 2-thiophenemethanol |
Why This Matters
This 6.4-fold yield differential directly impacts procurement economics, as the high-yield route enables cost-effective scaling while the low-yield alternative would render multigram synthesis economically prohibitive.
